Compound Description: N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) is a potent inhibitor of tubulin polymerization. It exhibited significant in vitro cytotoxic activity (GI50 10–66.9 nM) against the NCI 60 human tumor cell line and potent activity against tubulin assembly (IC50 0.812 μM) []. This compound also demonstrated antivascular properties, including inhibition of cell migration, invasion, and endothelial tube formation. In a C57BL/6 mouse melanoma B16F10 xenograft model, 16a displayed strong in vivo antitumor and antivascular activities at a dose of 5 mg/kg without significant toxicity [].
Compound Description: 4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide (PZ-1150) is a novel 5-HT7 receptor antagonist with demonstrated antidepressant-like and anxiolytic properties []. Studies in human liver microsomes showed PZ-1150 to be a high-clearance agent with an in vitro half-life of 64 min [].
Compound Description: N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides represent a series of highly selective dopamine D3 receptor (D3R) ligands []. Within this series, compounds like 8d and 8j exhibit remarkable selectivity for D3R over dopamine D2 receptors (D2R), exceeding 1000-fold []. These findings highlight the crucial role of the carboxamide linker for D3R selectivity.
Compound Description: 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) is a potent and selective corticotrophin-releasing factor (CRF)1 receptor antagonist [, ]. It demonstrates nanomolar affinity for human cloned or native CRF1 receptors and a 1000-fold selectivity over CRF2α receptors and CRF binding protein []. SSR125543A effectively antagonizes various CRF-mediated effects, including stimulation of cAMP synthesis, ACTH secretion, stress-induced hyperthermia, and hippocampal acetylcholine release [, ].
(1-benzimidazolyl)-1,n-((4-hydroxy-3-methoxyphenyl)-2-hydroxy-2-ethyl)amino-3-butane and its salts
Compound Description: (1-Benzimidazolyl)-1,n-((4-hydroxy-3-methoxyphenyl)-2-hydroxy-2-ethyl)amino-3-butane and its non-toxic, pharmaceutically acceptable mineral or organic acid addition salts are a class of compounds with β-adrenergic activity []. This property suggests their potential therapeutic application in the treatment of asthma and preterm labor [].
Compound Description: Tris(2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolato-κ2N,O1)cobalt(III) is a complex featuring a Co(III) atom coordinated by three N,O-chelating 2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolate groups []. The crystal packing involves alternating layers of organic ligands and CoN3O3 octahedra along the c axis [].
4-(2′-Methoxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI) and 4-(2′-Methoxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)
Compound Description: p-MPPI and p-MPPF are both potent antagonists at pre- and postsynaptic serotonin-1A receptors in rats []. These compounds effectively antagonized the hypothermia induced by 8-hydroxy-2-(di-n-propylamino)tetralin and gepirone, both 5-HT1A receptor agonists []. They also attenuated forepaw treading induced by 8-hydroxy-2-(di-n-propylamino)tetralin and 5-methoxy-N,N-dimethyltryptamine, suggesting their antagonism at both postsynaptic and somatodendritic 5-HT1A receptors [].
p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, and p-Bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide
Compound Description: These three compounds represent a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides studied for their structural properties, including hydrogen-bonding patterns and steric repulsions []. They were analyzed by X-ray single-crystal diffraction to understand the influence of different substituents on the molecular geometry and intermolecular interactions [].
Compound Description: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines are a class of potent and selective 5-HT1A receptor ligands, designed as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines []. The trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) exhibited high affinity for 5-HT1A receptors and selectivity over D2 and α1 receptors [].
Compound Description: The crystal structure of 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide revealed the presence of intermolecular N–H⋯O hydrogen bonds and π–π stacking interactions between the pyrrole rings of adjacent molecules [].
1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (m-Methoxy-MPTP) and 1-Ethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Compound Description: 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (m-Methoxy-MPTP) is a neurotoxic compound that depletes striatal dopamine in mice []. It is structurally related to MPTP, a known Parkinsonism-causing agent []. In contrast, the N-ethyl analogue, 1-ethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, lacks neurotoxic effects [].
Compound Description: The crystal structure of (Z)-N′-(3-ethyl-4-oxothiazolidin-2-ylidene)-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide reveals a planar imidazo[2,1-b][1,3]thiazole ring system with specific dihedral angles to the 1,3-thiazolidine and methoxy-substituted benzene rings []. The crystal packing is characterized by N–H⋯O hydrogen bonds forming chains and C–H⋯O hydrogen bonds linking the chains into layers [].
Compound Description: 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1) is a key building block for the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide []. This carboxylic acid moiety is essential for the biological activity of the final molecule.
Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective OX2 antagonist used to study orexin receptors []. This compound has been instrumental in understanding the pharmacological differences between orexin receptor subtypes, particularly concerning the binding of dual antagonist almorexant [].
Compound Description: Ethyl 3-(4-methoxyphenyl)-2-(triphenylphosphonioiminoyl)acrylate is a vinyliminophosphorane synthesized as an intermediate in the search for biologically active imidazolinones []. Its structure and intermolecular interactions were studied through X-ray crystallography [].
Compound Description: N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-fluoro-1H-pyrazole-3-carboxamide (NIDA-42033) is a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography []. Its synthesis involved nucleophilic fluorination to introduce the 18F isotope [].
Compound Description: The crystal structure of (Z)-Ethyl 3-(2,4-difluoroanilino)-2-(4-methoxyphenyl)acrylate shows the presence of intramolecular N–H⋯O and N–H⋯F interactions and intermolecular C–H⋯O and C–H⋯π hydrogen bonds, forming a three-dimensional network [].
Compound Description: (±)-(2-((4-(2-fluoroethoxy)phenyl)bis(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid is a potential PET ligand for studying GABAergic neurotransmission in vivo by targeting the GAT-3 transporter subtype []. Its synthesis involved the introduction of a 18F label through nucleophilic fluorination [].
Methoxetamine [(RS)-2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone] and 3-MeO-PCE [N-ethyl-1-(3-methoxyphenyl)cyclohexanamine]
Compound Description: Methoxetamine and 3-MeO-PCE are novel ketamine analogues that exhibit high affinity for the PCP site on the glutamate NMDA receptor []. They are currently used as designer drugs, with their psychotomimetic effects attributed to NMDA receptor antagonism [].
Compound Description: 1,2,3,4-Tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine derivatives were synthesized as part of a study investigating the diazabenzobicyclo[3.3.1]nonane system []. Compounds like 1,2-dihydro-6H-1,5-methanobenzo[d][1,2]diazocin-3(4H)-one (XV) and 9-methoxy-4,11-dimethyl-1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine (XXII) were synthesized and their configurations examined through NMR spectroscopy [].
5,7-Dichloro-2-ethoxy-2,3-dihydro-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine, 5,7-Dichloro-2,3-dihydro-2-(p-methoxyphenyl)-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine, 5,7-Dichloro-2,3-dihydro-2-methoxy-4-(p-nitrobenzoyl)-3-phenyl-4H-1,4-benzoxazine, and 6,8-Dichloro-3a,9a-dihydro-9-(p-nitrobenzoyl)-9H-furo[3,2-b][1,4]benzoxazine
Compound Description: These four compounds are derivatives of 5,7-dichloro-2,3-dihydro-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine, prepared through a 1,4-cycloaddition reaction []. They were studied for their conformational preferences, particularly the half-chair conformation in compounds with bulky axial substituents and the boat conformation in the compound containing a cis-fused dihydrofuran ring [].
Compound Description: [4′-(6-Allyl-methyl-amino-hexyloxy)-2′-fluoro-phenyl]-(4-bromophenyl)-methanone fumarate (Ro 48-8071) is an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase), involved in cholesterol biosynthesis [, ]. In primary cultured human and rat hepatocytes, Ro 48-8071 induces CYP3A4 and CYP2B6 expression, primarily through the activation of the pregnane X receptor (PXR) [, ].
trans-N-(4-chlorobenzoyl)-N-methyl-(4-dimethylaminomethylphenyl)-cyclohexylamine (BIBX 79) and 3β-(2-diethylaminoethoxy)androst-5-en-17-one HCl (U18666A)
Compound Description: BIBX 79 and U18666A, like Ro 48-8071, are inhibitors of 2,3-oxidosqualene:lanosterol cyclase (cyclase) []. These compounds induce CYP3A expression in primary cultured rat hepatocytes, a response mediated by the activation of the pregnane X receptor (PXR) by accumulated squalene metabolites [].
Compound Description: (S)-1-{2-[(4-Formylphenyl)bis(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid is a potent mGAT4 inhibitor, slightly more potent than the parent compound (S)-SNAP-5114, with comparable subtype selectivity [].
Compound Description: N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane (JHW007) is a dopamine transporter (DAT) ligand that functions as a cocaine antagonist []. JHW007 effectively antagonizes the locomotor-stimulant effects of cocaine and the DAT inhibitor GBR12909, while exhibiting minimal cocaine-like behavioral effects []. This suggests that JHW007 may act through a mechanism different from simple DAT occupancy, possibly involving σ-receptor antagonism [].
Compound Description: N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)-guanidine (PCG) is a novel p38 MAPK inhibitor that demonstrates differential effects on cytokine release from lipopolysaccharide-stimulated human monocytes, monocyte-derived macrophages (MDM), and lung macrophages []. It effectively inhibits TNF-α release from monocytes, while being less effective in MDM and macrophages [].
(S)-N(1)-methyl-2-[2′-(3″-hydroxy-4″-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline and (S)-N(1)-methyl-2-[2′-(3″-methoxy-4″-hydroxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline
Compound Description: (S)-N(1)-methyl-2-[2′-(3″-methoxy-4″-hydroxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline was synthesized and confirmed to be the revised structure for the Hancock alkaloid (-)-galipeine, based on comparison of NMR data and specific rotation with the natural product []. This structural revision corrected the previously proposed structure, (S)-N(1)-methyl-2-[2′-(3″-hydroxy-4″-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline, which did not match the spectral data of the natural alkaloid [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.